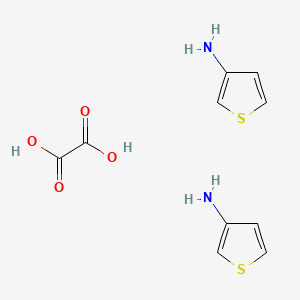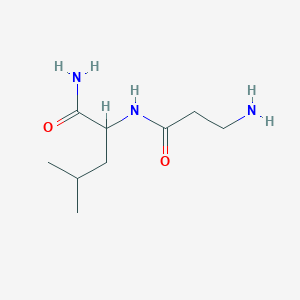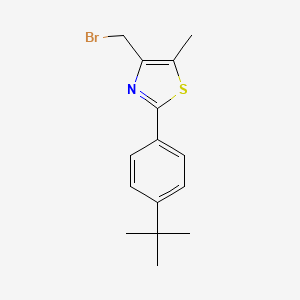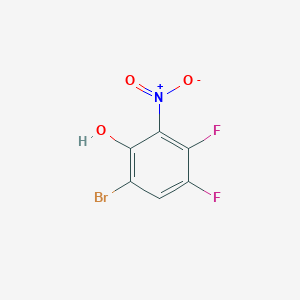
3-硫代苯胺草酸盐
描述
3-Thiophenamine oxalate, also known as 3-Aminothiophene Oxalate, is a chemical compound used in various fields of research and industry . It belongs to the family of phenothiazines. The molecular formula is C6H7NO4S, with an average mass of 189.189 Da .
Molecular Structure Analysis
The molecular structure of 3-Thiophenamine oxalate consists of C6H7NO4S . More detailed structural information, such as bond lengths and angles, would require a more specialized database or resource.科学研究应用
娱乐药物的神经激素效应
对娱乐药物(如MDMA(3,4-亚甲二氧基甲基苯丙胺))的神经激素效应的研究突显了化学化合物和神经激素变化之间的复杂相互作用,包括催产素和皮质醇水平。这些变化可能有助于人类的情绪增强和能量激活效应,表明探索各种化合物对人类神经生物学和行为影响的潜在途径 (Parrott, 2016)。
高草酸尿症的治疗干预
在高草酸尿症的背景下,这种疾病以过度草酸盐产生导致肾结石和其他器官损伤为特征,研究重点是确定治疗靶点,以减轻草酸盐产生及其有害影响。这包括探索活性氧化物种的作用以及调节这些生物途径的潜力治疗方法,这可以为管理与草酸盐代谢相关的疾病提供参考 (Joshi & Khan, 2019)。
钚草酸盐的分解
对钚草酸盐分解反应的研究为复杂化学化合物的热分解过程提供了见解,这对核材料的处理和加工至关重要。了解这些反应可以为核材料的安全有效管理提供信息,并促进核科学和技术的进步 (Orr, Sims, & Taylor, 2015)。
化学化合物的环境影响
对有机防晒产品中常见成分苯甲酮-3的环境存在和影响进行了审查,以了解其生态风险。这些研究强调了评估化学化合物的环境后果的重要性,这可能与评估3-硫代苯胺草酸盐等化合物的影响的考虑相类似 (Kim & Choi, 2014)。
噻吩类似物的致癌评估
对噻吩类似物的潜在致癌性评估提供了评估化学化合物生物效应的框架,包括它们的遗传毒性潜力。这种方法对于理解化学暴露的安全性和健康影响至关重要,这可以为各种化合物的安全评估提供信息 (Ashby, Styles, Anderson, & Paton, 1978)。
安全和危害
生化分析
Biochemical Properties
3-Thiophenamine oxalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-Thiophenamine oxalate can bind to certain proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-Thiophenamine oxalate exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 3-Thiophenamine oxalate has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Thiophenamine oxalate in laboratory settings are important factors to consider when studying its effects over time . In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several days. In vivo studies indicate that the compound can undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to 3-Thiophenamine oxalate has been associated with changes in cellular function, including alterations in cell proliferation and differentiation. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-Thiophenamine oxalate vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in behavior or physiology observed. At higher doses, 3-Thiophenamine oxalate can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a biological response. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
3-Thiophenamine oxalate is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that are further processed by other metabolic enzymes. The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle. These changes can result in variations in metabolite levels, which can have downstream effects on cellular function. Understanding the metabolic pathways of 3-Thiophenamine oxalate is essential for elucidating its overall biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Thiophenamine oxalate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transporters, such as organic cation transporters, and distributed to different cellular compartments. Once inside the cell, 3-Thiophenamine oxalate can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Thiophenamine oxalate is an important factor in determining its activity and function . The compound has been observed to localize to specific cellular compartments, such as the mitochondria and the nucleus. This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these compartments. Once localized, 3-Thiophenamine oxalate can exert its effects on cellular processes, such as energy production and gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
oxalic acid;thiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSJKTMSLPEDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)






![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)


